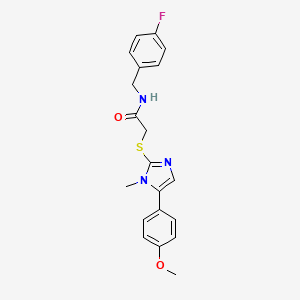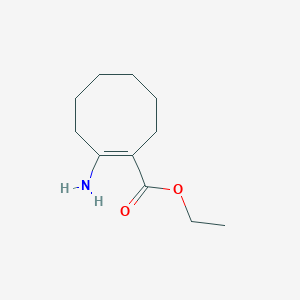![molecular formula C17H12F3N3OS B2586656 N-[5-(2-méthylphényl)-1,3,4-thiadiazol-2-yl]-2-(trifluorométhyl)benzamide CAS No. 391863-37-9](/img/structure/B2586656.png)
N-[5-(2-méthylphényl)-1,3,4-thiadiazol-2-yl]-2-(trifluorométhyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or its derivatives . The reaction of tert-butyl amines with benzoic acid or its derivatives was developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various functional groups and rings. For example, in the molecular structure of the title compound, C13H9Cl2NO, the amide N—C=O plane makes dihedral angles of 31.53 (8) and 36.23 (8)°, respectively, with the 4-chloro- and 2-chlorophenyl .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various functional groups and rings. For example, the reaction of an aromatic aldehyde with tert-butyl amine to prepare N-tert-butyl benzamide at 100 °C .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides are synthesized by the con-densation of carboxylic acids with tert-butyl amines .
Applications De Recherche Scientifique
Activité anticancéreuse
La fraction 1,3,4-thiadiazole, un composant du composé en question, a été largement étudiée pour son potentiel en tant qu'agent anticancéreux. Ces dérivés peuvent perturber les processus de réplication de l'ADN, inhibant ainsi la réplication des cellules cancéreuses . La capacité du composé à interférer avec la prolifération cellulaire en fait un candidat pour des recherches supplémentaires en thérapeutique anticancéreuse.
Propriétés antimicrobiennes
Les composés contenant le cycle 1,3,4-thiadiazole ont montré une large gamme d'activités thérapeutiques, y compris des effets antimicrobiens . Cela suggère que notre composé pourrait être exploré pour son efficacité contre diverses souches bactériennes, contribuant au développement de nouveaux antibiotiques.
Applications antifongiques
De même, les propriétés antifongiques des dérivés du 1,3,4-thiadiazole ont été documentées . La structure du composé pourrait être optimisée pour améliorer son activité contre les agents pathogènes fongiques, offrant une voie pour le développement de nouveaux médicaments antifongiques.
Potentiel anti-inflammatoire
L'activité anti-inflammatoire des dérivés du 1,3,4-thiadiazole est un autre domaine d'intérêt. En modulant les voies inflammatoires, ces composés pourraient servir de base à de nouveaux médicaments anti-inflammatoires .
Efficacité antivirale
Les dérivés de l'indole, qui partagent des similitudes structurales avec notre composé, ont démontré des activités antivirales . Cela ouvre des possibilités pour que le composé soit utilisé dans la synthèse de nouveaux médicaments antiviraux qui pourraient être efficaces contre une variété d'infections virales.
Effets antidiabétiques
Le potentiel thérapeutique des dérivés de l'indole et du thiadiazole s'étend aux applications antidiabétiques. En influençant les voies métaboliques, ces composés pourraient être utilisés dans la prise en charge du diabète .
Activité antimalarienne
Les dérivés de l'indole ont également été explorés pour leurs propriétés antimalariennes . Étant donné la relation structurelle, le composé en question pourrait être prometteur pour le développement de nouveaux agents antimalariens.
Activité anticholinestérasique
Enfin, l'inhibition de la cholinestérase, une enzyme liée à plusieurs troubles neurologiques, est une application notable. Les dérivés de l'indole ont montré un potentiel dans ce domaine, ce qui pourrait être pertinent pour le composé analysé .
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and its derivatives have been found to induce apoptosis via a caspase-dependent pathway . This suggests that the compound interacts with its targets to trigger the activation of caspases, which are enzymes that play essential roles in programmed cell death.
Biochemical Pathways
The activation of caspases suggests that the compound may influence pathways related to apoptosis or programmed cell death .
Result of Action
The molecular and cellular effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide’s action involve the induction of apoptosis in certain cell lines. In particular, some synthesized compounds have exhibited higher cytotoxic activity than doxorubicin against PC3 (prostate cancer) and SKNMC (neuroblastoma) cells .
Safety and Hazards
The safety and hazards of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and are harmful if swallowed, in contact with skin or if inhaled .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit certain enzymes involved in cancer cell proliferation, such as caspases, which are critical for the execution of apoptosis . The interaction between N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and these enzymes leads to the activation of apoptotic pathways, resulting in the selective destruction of cancer cells.
Cellular Effects
The effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide induces apoptosis by activating caspase-dependent pathways, leading to cell death. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide inhibits the activity of certain kinases, which are essential for cell signaling and proliferation. By inhibiting these kinases, the compound disrupts cell signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide remains stable under certain conditions, allowing for sustained biological activity. Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can result in persistent inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. The threshold effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide are critical for determining its therapeutic window and optimizing its dosage for maximum efficacy with minimal side effects.
Metabolic Pathways
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations that can affect its biological activity and efficacy. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJORDATAPKHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

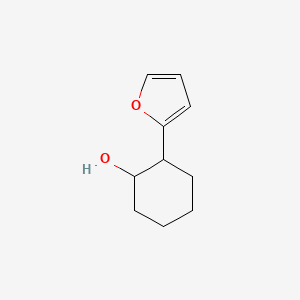
![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)

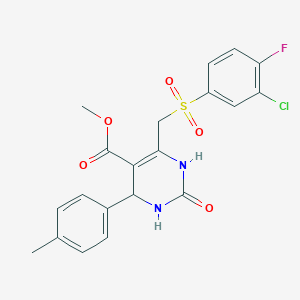
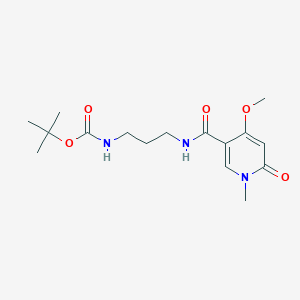
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)
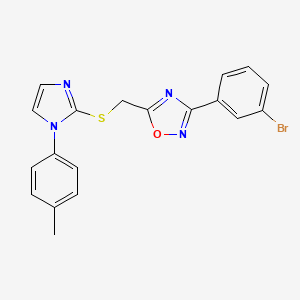
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)
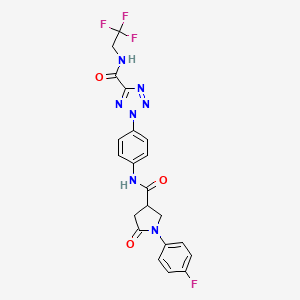
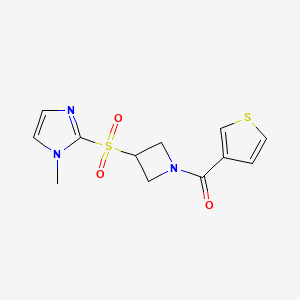
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)
